molecular formula C29H23N3O8S B11639274 4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate

4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate

Cat. No.: B11639274
M. Wt: 573.6 g/mol
InChI Key: TYVDLZASVWGENX-HYKQXWDLSA-N
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Description

4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, thiazolidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Synthesis of the thiazolidine ring via condensation reactions.
  • Coupling of the morpholine-4-carboxylate group through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the thiazolidine ring or the imino group.

    Substitution: Substitution reactions may occur at the phenyl or morpholine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigation as a potential therapeutic agent due to its complex structure and functional groups.

    Biological Probes: Use in studying biological pathways and interactions.

Industry

    Polymer Science: Incorporation into polymers to enhance properties such as flexibility or thermal stability.

    Electronics: Potential use in organic electronics or as a component in sensors.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazolidine moieties could play key roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole structures.

    Thiazolidine derivatives: Compounds featuring the thiazolidine ring.

    Morpholine derivatives: Compounds containing the morpholine group.

Uniqueness

The uniqueness of 4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE lies in its combination of these functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H23N3O8S

Molecular Weight

573.6 g/mol

IUPAC Name

[4-[(Z)-[3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C29H23N3O8S/c33-27-26(13-18-1-5-21(6-2-18)40-29(34)31-9-11-35-12-10-31)41-28(30-19-3-7-22-24(14-19)38-16-36-22)32(27)20-4-8-23-25(15-20)39-17-37-23/h1-8,13-15H,9-12,16-17H2/b26-13-,30-28?

InChI Key

TYVDLZASVWGENX-HYKQXWDLSA-N

Isomeric SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)OCO5)S3)C6=CC7=C(C=C6)OCO7

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=NC4=CC5=C(C=C4)OCO5)S3)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

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